molecular formula C21H25BrN2O3 B11611351 2-(4-Bromophenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B11611351
M. Wt: 433.3 g/mol
InChI Key: BCIJOLJCVXGWBV-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes a bromophenoxy group and a piperazinyl ethanone moiety. It has a molecular formula of C12H15BrN2O2 and a molecular weight of 299.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves the reaction of 4-bromophenol with 1-(4-ethoxyphenyl)methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its combination of the bromophenoxy group and the piperazinyl ethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C21H25BrN2O3

Molecular Weight

433.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H25BrN2O3/c1-2-26-19-7-3-17(4-8-19)15-23-11-13-24(14-12-23)21(25)16-27-20-9-5-18(22)6-10-20/h3-10H,2,11-16H2,1H3

InChI Key

BCIJOLJCVXGWBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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